molecular formula C20H25N3O2S B11173283 4-[(2-ethylbutanoyl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

4-[(2-ethylbutanoyl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11173283
M. Wt: 371.5 g/mol
InChI Key: ZJQKTXMEMIELBN-UHFFFAOYSA-N
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Description

4-(2-ETHYLBUTANAMIDO)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ETHYLBUTANAMIDO)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Ethylbutanamido Group: This step involves the acylation of the benzamide core with 2-ethylbutanoyl chloride in the presence of a base.

    Cyclization to Form the Benzothiazole Ring: The final step involves the cyclization of the intermediate product with a suitable sulfur donor, such as thiourea, under acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, benzamide derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in assays to investigate biological pathways.

Medicine

Medicinally, benzamide derivatives have been explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry

In industry, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-ETHYLBUTANAMIDO)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE would depend on its specific biological target. Generally, benzamide derivatives can interact with proteins, enzymes, or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the protein’s function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Butanamido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
  • 4-(2-Methylbutanamido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Uniqueness

The uniqueness of 4-(2-ETHYLBUTANAMIDO)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

4-(2-ethylbutanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C20H25N3O2S/c1-3-13(4-2)18(24)21-15-11-9-14(10-12-15)19(25)23-20-22-16-7-5-6-8-17(16)26-20/h9-13H,3-8H2,1-2H3,(H,21,24)(H,22,23,25)

InChI Key

ZJQKTXMEMIELBN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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